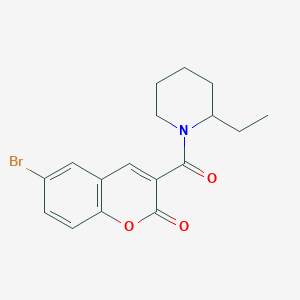

Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-” is a chemical compound with the molecular formula C17H18BrNO3 . It is a derivative of chromen-2-one, a heterobicyclic compound that acts as a building block in medicinal chemistry .

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been reported in several studies. For instance, coumarin derivatives containing various heterocycles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 25 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The reactions involved the use of heterocyclic amines, hydrazonoyl chlorides, and hydroximoyl chlorides .Physical and Chemical Properties Analysis

The compound has an average mass of 364.234 Da and a monoisotopic mass of 363.046997 Da . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Microwave-Assisted Cyclization for Synthesis of Chromenes

Microwave-assisted cyclization under mildly basic conditions has been utilized for the efficient synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method demonstrates a novel approach to chromene synthesis, offering significant improvements in yield and reaction time compared to traditional methods (Dao et al., 2018).

Green Chemistry Approaches

Sustainable synthesis methods for aryl substituted chromenes using potassium-functionalized graphitic carbon nitride supported on reduced graphene oxide as a catalyst highlight the shift towards environmentally friendly chemical processes. These methods emphasize the importance of green chemistry principles in the synthesis of chromene derivatives (Bahuguna et al., 2018).

Organocatalytic Synthesis

The one-pot, three-component synthesis of various 2-amino-4H-chromene derivatives in water using potassium phthalimide-N-oxyl as a new organocatalyst represents a clean, transition metal-free, and environmentally friendly approach. This method offers several advantages, including short reaction times, high yields, low cost, and straightforward work-up (Dekamin et al., 2013).

Fluorescent Probes for Biological Applications

The development of chromene-based fluorescent probes for the visualization of thiol flux in living cells and mice illustrates the application of chromene derivatives in biomedical research. Such probes offer specific, rapid, sensitive, and near-infrared fluorescent detection of thiols, providing valuable tools for studying physiological and pathological processes (Yang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMKFPCKABOVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

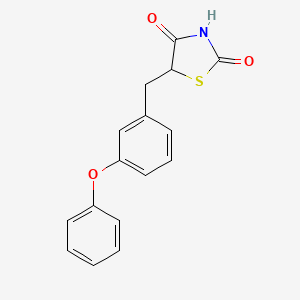

![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)

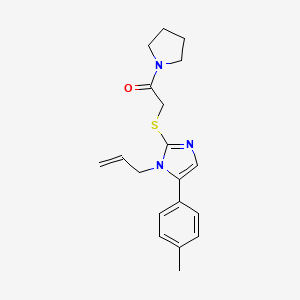

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

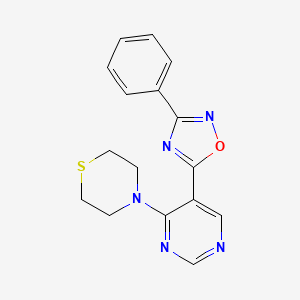

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2672241.png)

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)

![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)

![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)